1-Methoxy-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
1-Methoxy-3-morpholinopropan-2-ol hydrochloride is a versatile chemical compound with a molecular weight of 211.68 g/mol. It is known for its high purity and unique blend of properties, making it valuable in various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of morpholine with 3-chloropropane-1,2-diol in the presence of a base, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Methoxy-3-morpholinopropan-2-ol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations.
Comparison with Similar Compounds
1-Methoxy-3-morpholinopropan-2-ol hydrochloride can be compared with similar compounds such as:
3-Morpholinopropan-1-ol: Lacks the methoxy group, resulting in different reactivity and properties.
1-Methoxy-2-propanol: Contains a different functional group, leading to variations in its chemical behavior.
Morpholine: A simpler structure without the additional functional groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C8H18ClNO3 |
---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-11-7-8(10)6-9-2-4-12-5-3-9;/h8,10H,2-7H2,1H3;1H |
InChI Key |
FIHJNJMETHTGNI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCOCC1)O.Cl |
Origin of Product |
United States |
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